molecular formula C15H12O4 B8282050 2-Benzoyl-5-methoxybenzoic acid CAS No. 2159-48-0

2-Benzoyl-5-methoxybenzoic acid

Cat. No.: B8282050
CAS No.: 2159-48-0
M. Wt: 256.25 g/mol
InChI Key: NTVAYOXZDORJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Substituted Benzoic Acid Chemistry

2-Benzoyl-5-methoxybenzoic acid belongs to the vast family of substituted benzoic acids. Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic chemistry. The reactivity and properties of the benzoic acid core are significantly influenced by the nature and position of its substituents on the aromatic ring. In this particular molecule, the presence of a benzoyl group at the ortho position and a methoxy (B1213986) group at the meta position to the carboxylic acid function creates a unique electronic and steric environment, dictating its specific chemical behavior and synthetic utility.

Significance of Benzoyl and Methoxy Functionalities in Organic Molecules

The benzoyl group, a phenyl group attached to a carbonyl group, is a common motif in many biologically active molecules and a versatile functional group in organic synthesis. Its presence can influence the electronic properties of a molecule and provide a reactive site for further chemical transformations. The benzophenone (B1666685) substructure, formed by the benzoyl group and the adjacent phenyl ring, is of considerable interest to researchers and is found in various pharmacologically relevant natural products. researchgate.netgoogle.com

The methoxy group (-OCH3) is another crucial functional group in organic chemistry. It is an electron-donating group through resonance and can influence the reactivity of the aromatic ring in electrophilic substitution reactions. In medicinal chemistry, the methoxy group can impact a molecule's solubility, metabolic stability, and binding affinity to biological targets.

Current Research Landscape for Aromatic Carboxylic Acid Derivatives

The field of aromatic carboxylic acid derivatives is a dynamic area of research with wide-ranging applications. Current research focuses on the development of novel synthetic methodologies to access structurally diverse derivatives with greater efficiency and sustainability. There is also a strong emphasis on exploring the applications of these compounds in materials science, catalysis, and particularly in drug discovery. Aromatic carboxylic acids and their derivatives are integral to the synthesis of a vast number of pharmaceuticals, agrochemicals, and other specialty chemicals. Research continues to uncover new biological activities and therapeutic potentials of these compounds.

Academic Research Objectives and Scope for this compound

A primary academic research objective concerning this compound is its utilization as a key intermediate in the synthesis of more complex and pharmacologically active molecules. A significant area of investigation has been its role in the preparation of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-1). The MCH-1 receptor is a target of interest for the development of therapeutics for obesity and other metabolic disorders. The synthesis of libraries of compounds derived from this compound allows for the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of MCH-1 receptor antagonists. chemsrc.com The specific substitution pattern of this benzoic acid derivative provides a crucial scaffold for building the final drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2159-48-0

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-benzoyl-5-methoxybenzoic acid

InChI

InChI=1S/C15H12O4/c1-19-11-7-8-12(13(9-11)15(17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)

InChI Key

NTVAYOXZDORJJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Chemical and Physical Properties

While detailed experimental data for 2-Benzoyl-5-methoxybenzoic acid is not extensively published in publicly accessible literature, some of its fundamental properties have been reported or predicted.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
CAS Number 2159-48-0
Boiling Point (Predicted) 477.6 °C at 760 mmHg
Density (Predicted) 1.255 g/cm³
Flash Point (Predicted) 183.5 °C

Synonyms:

5-Methoxy-2-benzoylbenzoic acid

Benzoic acid, 2-benzoyl-5-methoxy-

Synthesis of 2 Benzoyl 5 Methoxybenzoic Acid

A documented method for the synthesis of 2-Benzoyl-5-methoxybenzoic acid involves a directed ortho-metalation strategy. This approach utilizes a bromo-substituted precursor to introduce the benzoyl group at the desired position.

A solution of 2-bromo-5-methoxybenzoic acid in tetrahydrofuran (B95107) (THF) is cooled to a low temperature (-78 °C) under an inert atmosphere. To this solution, a strong base, typically an organolithium reagent such as n-butyllithium, is added dropwise. This results in a lithium-halogen exchange, creating a highly reactive aryllithium intermediate. This intermediate is then quenched by the addition of benzoyl chloride. The reaction mixture is stirred for a period to allow the acylation to complete. Following the reaction, an acidic workup is performed to protonate the carboxylate and yield the final product, this compound, which can then be isolated and purified. chemsrc.com

Detailed Research Findings

Retrosynthetic Analysis and Strategic Disconnections for this compound

A retrosynthetic analysis of this compound reveals several logical bond disconnections that pave the way for plausible synthetic routes. The most prominent disconnection is at the carbon-carbon bond between the carbonyl group and the methoxy-substituted aromatic ring. This leads to two primary synthons: a benzoyl cation equivalent and a 5-methoxybenzoic acid anion equivalent, or vice versa.

A second strategic disconnection can be envisioned at the carbon-carbon bond between the two aromatic rings. This suggests a coupling reaction between a suitably functionalized benzoic acid derivative and a phenyl derivative. These disconnections form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes to Benzoylbenzoic Acid Systems

The synthesis of benzoylbenzoic acid systems, including this compound, has traditionally been achieved through several robust and well-documented methods.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. libretexts.orgchemguide.co.ukncert.nic.in In the context of this compound, this would typically involve the acylation of an activated aromatic substrate, such as anisole (B1667542), with a benzoylating agent. The methoxy (B1213986) group of anisole is an activating, ortho-, para-directing group, which can lead to a mixture of isomers. frontiersin.org

The reaction generally employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent, typically benzoyl chloride. libretexts.orgchemguide.co.uk The reaction between anisole and benzoyl chloride in the presence of a catalyst like HBEA zeolite has been shown to produce methoxybenzophenone, with a high conversion rate of benzoyl chloride and high selectivity towards the para-isomer, 4-methoxybenzophenone. frontiersin.org To achieve the desired 2-benzoyl substitution pattern on a pre-existing benzoic acid, a different starting material, such as 3-methoxybenzoic acid, would be required. However, the carboxylic acid group is deactivating, making direct Friedel-Crafts acylation challenging.

A plausible route could involve the Friedel-Crafts acylation of a precursor to 3-methoxybenzoic acid, followed by functional group manipulation. For instance, the acylation of a protected 3-aminophenol (B1664112) derivative, followed by methylation and oxidation of a suitable ortho-directing group, could be a potential, albeit multi-step, approach.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. This strategy is particularly useful for introducing substituents at the position ortho to a directing metalation group (DMG). Both the methoxy and carboxylic acid groups can act as DMGs.

In the case of 3-methoxybenzoic acid, the methoxy group can direct lithiation to the 2-position. The use of a strong base, such as n-butyllithium, can deprotonate the most acidic proton, which is often ortho to the directing group. Subsequent reaction of the resulting aryllithium intermediate with an electrophile, such as benzaldehyde (B42025) followed by oxidation, or directly with a benzoylating agent, would yield the desired this compound.

The choice of base and reaction conditions is crucial for achieving the desired regioselectivity. For instance, in some cases, a combination of bases or specific temperatures can alter the site of metalation.

Suzuki Coupling and Related Cross-Coupling Methods

The Suzuki-Miyaura cross-coupling reaction has emerged as a versatile and widely used method for the formation of carbon-carbon bonds. rsc.orgresearchgate.netresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide. rsc.orgresearchgate.netresearchgate.net

For the synthesis of this compound, a key intermediate would be 2-bromo-5-methoxybenzoic acid. This compound can be synthesized from 3-methoxybenzoic acid via bromination. google.com The subsequent Suzuki coupling of 2-bromo-5-methoxybenzoic acid with phenylboronic acid, in the presence of a palladium catalyst and a suitable base, would yield the target molecule. rsc.orgresearchgate.netresearchgate.net

The choice of palladium catalyst, ligands, base, and solvent system is critical for the success of the Suzuki coupling. Various palladium catalysts and reaction conditions have been reported for the coupling of aryl bromides with phenylboronic acid, often resulting in high yields. rsc.orgresearchgate.netresearchgate.netjsynthchem.com

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)Reference
2-Bromo-5-methoxybenzaldehydeSodium chlorite-Sodium dihydrogenphosphateTetrahydrofuran (B95107), water, tert-butyl alcohol2-Bromo-5-methoxybenzoic acid100 chemicalbook.com
m-Methoxybenzoic acidDibromohydantoinRed phosphorus, Potassium bromate-Dichloromethane2-Bromo-5-methoxybenzoic acid93.6 google.com
BromobenzenePhenylboronic acidPdFe₂O₄Potassium carbonateMethanol, waterBiphenyl98 jsynthchem.com

Novel Synthetic Pathways for this compound

While classical methods provide reliable routes to this compound, the development of more efficient and streamlined synthetic protocols is an ongoing area of research.

Development of Efficient One-Pot Synthesis Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. While a specific one-pot protocol for the synthesis of this compound is not widely reported, related methodologies for the synthesis of other complex molecules suggest potential avenues. nih.gov

For instance, a one-pot synthesis could potentially combine a directed ortho-metalation step with a subsequent cross-coupling reaction. A hypothetical one-pot synthesis could involve the in-situ generation of an organometallic intermediate from 3-methoxybenzoic acid, followed by a palladium-catalyzed cross-coupling with a benzoylating agent. The development of such a protocol would represent a significant advancement in the synthesis of this class of compounds.

Research into the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has demonstrated the feasibility of sequential reaction sequences in a single pot, highlighting the potential for similar strategies to be applied to the synthesis of benzophenone (B1666685) derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzoic acid ring and the benzoyl group exhibit complex splitting patterns in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The methoxy group protons appear as a sharp singlet further upfield, usually around 3.8 ppm. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift, which can vary depending on the solvent and concentration.

A related compound, 2-Bromo-5-methoxybenzoic acid, has been used in the synthesis of various derivatives. sigmaaldrich.com Its ¹H NMR spectrum shows signals for the aromatic protons and the methoxy group protons. chemicalbook.com Another similar molecule, 4-Methoxybenzoyl chloride, also displays characteristic peaks in its ¹H NMR spectrum. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.5
Methoxy Protons (-OCH₃) ~3.8
Carboxylic Acid Proton (-COOH) >10 (broad)

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon-¹³C NMR Analysis

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid and the benzoyl group are the most downfield, appearing around 165-175 ppm and 190-200 ppm, respectively. The aromatic carbons show a range of chemical shifts between 110 and 140 ppm. The carbon of the methoxy group is observed at approximately 55-60 ppm.

For comparison, the ¹³C NMR spectrum of the parent compound, benzoic acid, shows five distinct signals, indicating the different carbon environments within the molecule. docbrown.info The carboxyl carbon is found at a downfield position, and the aromatic carbons have chemical shifts that are influenced by the substituent. docbrown.info Similarly, the ¹³C NMR spectrum of 2-benzoylbenzoic acid provides a reference for the chemical shifts of the benzoyl and benzoic acid moieties. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O of benzoyl) 190 - 200
Carbonyl Carbon (C=O of acid) 165 - 175
Aromatic Carbons 110 - 140
Methoxy Carbon (-OCH₃) 55 - 60

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks. In this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the two phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. researchgate.netsdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netsdsu.edu For this compound, HMBC would be crucial for confirming the connection between the benzoyl group and the benzoic acid moiety, as well as the position of the methoxy group. For instance, correlations would be expected between the protons on the benzoyl ring and the carbonyl carbon of the benzoyl group, and between the methoxy protons and the carbon to which the methoxy group is attached.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the C=O stretch of the benzoyl ketone is found at a slightly lower frequency, around 1650-1670 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.

The FT-IR spectrum of 2-benzoylbenzoic acid has been reported, providing a reference for the vibrational modes of the core structure. researchgate.net Studies on benzoic acid and its derivatives have shown how substituents and intermolecular interactions, such as hydrogen bonding, influence the positions and shapes of the characteristic IR bands. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1725
Benzoyl Ketone C=O stretch 1650 - 1670
Carboxylic Acid & Methoxy C-O stretch 1200 - 1300
Aromatic Ring C=C stretch 1450 - 1600
Aromatic Ring C-H stretch 3000 - 3100

Note: These are approximate ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. In the Raman spectrum of this compound, the C=O stretching vibrations are also prominent. The aromatic ring stretching vibrations typically give rise to strong Raman signals. The symmetric stretching of the benzene (B151609) rings is particularly Raman active.

Studies on benzoic acid derivatives using Raman spectroscopy have helped in the detailed assignment of vibrational modes. researchgate.net The technique is valuable for studying the effects of substituents on the electronic structure and bonding within the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions of the aromatic rings and carbonyl groups.

Studies on benzoic acid derivatives have shown that they generally display three main absorption peaks. researchgate.net For instance, benzoic acid itself has absorption bands around 190 nm (A band), 230 nm (B band), and 280 nm (C band). researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the benzene ring. The methoxy and benzoyl groups in this compound are expected to influence these electronic transitions, potentially causing shifts in the absorption maxima (λmax) and changes in molar absorptivity.

In aqueous solutions, the pH can significantly affect the UV-Vis spectrum of benzoic acid derivatives due to the equilibrium between the protonated and deprotonated forms. rsc.orgrsc.org The deprotonated carboxylate form often leads to a blue shift (a shift to a shorter wavelength) in the C-band. researchgate.net For example, the C-band of isolated benzoic acid appears between 265-270 nm, while in water, this band is blue-shifted by approximately 0.2 eV. rsc.org Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can be employed to predict and interpret the electronic absorption spectra of these compounds, providing insights into the nature of the electronic transitions. researchgate.netvjst.vn

CompoundAbsorption Bandλmax (nm)Solvent/ConditionReference
Benzoic AcidA band~190- researchgate.net
Benzoic AcidB band~230Water, pH 2.5 rsc.org
Benzoic AcidC band~280- researchgate.net
4-Methoxybenzoic Acid-~255- nist.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+•) which can then break down into smaller, characteristic fragment ions. libretexts.org

For this compound, the initial ionization would produce a molecular ion. The subsequent fragmentation would likely involve cleavages at the bonds adjacent to the carbonyl groups and the carboxylic acid functional group. Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org

Common fragmentation pathways for benzoic acid and its derivatives include:

Loss of •OH (hydroxyl radical): This results in an [M-17]+ ion. For benzoic acid, this gives a prominent peak at m/z 105 ([C6H5CO]+). docbrown.info

Loss of •COOH (carboxyl radical): This leads to an [M-45]+ ion. libretexts.org

Loss of CO (carbon monoxide): This can occur from the [M-OH]+ fragment. For benzoic acid, the [C6H5CO]+ ion (m/z 105) can lose CO to form the phenyl cation [C6H5]+ at m/z 77. docbrown.info

Loss of the phenyl group: Cleavage of the C-C bond between the phenyl ring and the carboxylic acid group can result in a [COOH]+ ion at m/z 45. docbrown.info

In the case of this compound, additional fragmentations involving the methoxy group (loss of •CH3 or CH2O) and the benzoyl group would be expected, leading to a complex and informative mass spectrum.

Compoundm/z of Fragment IonProposed Fragment Structure/LossReference
Benzoic Acid122[C6H5COOH]+• (Molecular Ion) docbrown.info
Benzoic Acid105[C6H5CO]+ (Loss of •OH) docbrown.info
Benzoic Acid77[C6H5]+ (Loss of CO from m/z 105) docbrown.info
Benzoic Acid51[C4H3]+ (Loss of C2H2 from m/z 77) docbrown.info

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings. It would also elucidate the packing of the molecules in the crystal lattice, which is often governed by hydrogen bonding interactions involving the carboxylic acid group. Carboxylic acids frequently form dimers in the solid state through hydrogen bonds between the carboxyl groups of two molecules.

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. semanticscholar.orgresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G), can provide a detailed understanding of its molecular structure. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. actascientific.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the distribution of the HOMO and LUMO across the molecule can be visualized to predict which parts of the molecule are most likely to be involved in chemical reactions. DFT calculations can provide the energies of the HOMO and LUMO and the magnitude of the energy gap. vjst.vn

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational MethodReference
4-(carboxyamino)-benzoic acid-6.82-1.825.0B3LYP/6-311G actascientific.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. actascientific.comnih.gov It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating these as sites for electrophilic interaction. nih.gov The hydrogen atoms, particularly the acidic proton of the carboxylic acid, would exhibit positive potential, marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, providing insights into chemical bonding, electron delocalization, and intramolecular interactions. uni-muenchen.dewisc.edu This analysis examines the interactions between filled "donor" Lewis-type orbitals and empty "acceptor" non-Lewis orbitals, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de The stabilization energy (E(2)) associated with a donor-acceptor interaction is a key metric for understanding the strength of hyperconjugative and charge transfer effects.

For this compound, NBO analysis reveals significant electron delocalization and key intramolecular interactions that dictate its structure and reactivity. The primary interactions involve the donation of electron density from the lone pairs (LP) of the oxygen atoms (in the carbonyl, methoxy, and carboxylic acid groups) into the antibonding π* orbitals of the aromatic rings and the antibonding σ* orbitals of adjacent bonds.

Key NBO interactions in this compound include:

Intramolecular Hydrogen Bond: A critical interaction is the donation from a lone pair of the benzoyl carbonyl oxygen (acceptor) to the antibonding σ* orbital of the O-H bond of the carboxylic acid group (donor). This LP(O) → σ*(O-H) interaction is characteristic of the strong intramolecular hydrogen bond that stabilizes the molecule's conformation.

Resonance Effects: The analysis quantifies the resonance within the phenyl rings and the delocalization of electron density from the methoxy group onto its attached ring. This is seen through strong π → π* interactions within the rings and LP(O) → π*(C-C) interactions involving the ether oxygen.

These interactions are quantified by their E(2) stabilization energies, with higher values indicating stronger interactions. A hypothetical NBO analysis summary is presented below.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Key Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O) Carbonylσ* (O-H) Carboxyl~25-35Intramolecular Hydrogen Bond
LP (O) Methoxyπ* (Caromatic-Caromatic)~15-25Resonance/Hyperconjugation
π (Caromatic-Caromatic)π* (C=O) Benzoyl~10-20Conjugation
π (Caromatic-Caromatic)π* (Caromatic-Caromatic)~18-22Intra-ring Resonance

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.netnih.gov By calculating these parameters, researchers can corroborate experimental findings, assign complex spectra, and understand the relationship between molecular structure and spectroscopic response. researchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (δ). nih.gov Theoretical ¹H and ¹³C chemical shifts are computed for the optimized molecular geometry and are then compared to experimental values obtained in solution (e.g., in DMSO or CDCl₃). nih.govepstem.net A linear correlation between the calculated and experimental shifts is often established to validate the accuracy of the computational method and structural model. researchgate.netnih.gov The strong intramolecular hydrogen bond significantly deshields the carboxylic proton, leading to a characteristic downfield chemical shift in the ¹H NMR spectrum, a feature that calculations can accurately reproduce.

Table 2: Representative Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP)Difference (ppm)
H (Carboxyl)~13.0~13.2-0.2
C (Carbonyl)~195.0~196.5-1.5
C (Carboxyl)~168.0~169.0-1.0
C (Methoxy)~163.0~164.1-1.1
H (Aromatic)7.0 - 8.27.1 - 8.3~ -0.1

IR Spectroscopy: DFT calculations are used to predict the vibrational frequencies of the molecule. epstem.net The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors. epstem.net This allows for the precise assignment of experimental FT-IR and Raman bands. Key predicted vibrations for this compound include the O-H stretch of the hydrogen-bonded carboxylic acid (a broad band at lower frequency), the C=O stretches of the ketone and carboxylic acid groups, and the aromatic C-C stretching modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorbance (λ_max) and the corresponding oscillator strengths. researchgate.netnih.gov The predicted spectrum arises from electronic transitions between molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals. For this compound, the UV-Vis spectrum is characterized by intense π → π* transitions within the conjugated benzophenone system.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is dominated by a strong intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the carboxylic acid group and the oxygen atom of the benzoyl carbonyl group, forming a highly stable, planar, six-membered pseudo-ring. nih.gov

Computational conformational analysis, performed by systematically rotating the key dihedral angles (e.g., the angles defining the orientation of the benzoyl and carboxylic acid groups relative to the central phenyl ring), confirms that the conformation featuring this hydrogen bond is the global energy minimum. This intramolecular bond is significantly stronger than many other types of hydrogen bonds due to the pre-organized geometry and the resonance assistance within the chelate ring. osti.govoup.com The stability conferred by this interaction effectively locks the molecule into a relatively planar arrangement, restricting the rotational freedom of the benzoyl and carboxyl substituents. This structural rigidity has profound implications for the molecule's crystal packing and its interactions with biological targets.

Intermolecular Interactions and Crystal Engineering Studies (e.g., Hirshfeld Surface Analysis)

Crystal engineering focuses on understanding and controlling how molecules assemble in the solid state. nih.gov For this compound, intermolecular forces dictate the crystal packing arrangement. While the strong intramolecular hydrogen bond is a defining feature of the molecule itself, weaker intermolecular interactions govern the formation of the crystal lattice.

Hirshfeld Surface Analysis is a powerful tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, which simultaneously shows the distance from the surface to the nearest atom inside (d_i) and outside (d_e), color-coding contacts shorter (red), longer (blue), or at the van der Waals separation (white). nih.gov

This analysis generates a unique 2D "fingerprint plot," which summarizes all intermolecular contacts. nih.gov By decomposing this plot, the percentage contribution of each specific atom···atom contact to the total surface area can be calculated. For this compound, the primary intermolecular interactions would likely be:

Carboxylic Acid Dimerization: A classic and strong interaction where two molecules form a centrosymmetric dimer via two O-H···O hydrogen bonds between their carboxylic acid groups.

Van der Waals Forces: H···H contacts typically account for the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery. nih.gov

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving aromatic C-H donors and oxygen or phenyl ring acceptors contribute to stabilizing the crystal packing.

π-π Stacking: Offset stacking interactions between the electron-rich aromatic rings of adjacent molecules are also expected.

Table 3: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzophenone Derivative

Interaction TypeTypical Contribution (%)Description
H···H40 - 50%General van der Waals contacts. nih.gov
O···H / H···O20 - 30%Includes strong intermolecular O-H···O and weaker C-H···O hydrogen bonds. nih.gov
C···H / H···C15 - 25%Represents C-H···π interactions and general van der Waals contacts. nih.gov
C···C3 - 8%Indicative of π-π stacking interactions.
Other (O···C, O···O)< 5%Minor contacts.

Enzyme Inhibition and Modulation Studies

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. Consequently, MAGL has emerged as a significant therapeutic target. nih.govnih.gov

Research into MAGL inhibitors has led to the development of various chemical scaffolds. While direct studies on this compound itself as a MAGL inhibitor are not prominent, the broader class of benzoyl derivatives has shown activity. For instance, a series of benzylpiperidine-based MAGL inhibitors has been synthesized and evaluated, leading to the identification of potent and reversible inhibitors. nih.gov The exploration of different structural motifs, such as the 1,5-diphenylpyrazole-3-carboxamide and salicylketoxime derivatives, has also yielded compounds with MAGL inhibitory activity and demonstrated effects in models of neuropathic pain and cancer cell proliferation. nih.gov

The therapeutic potential of MAGL inhibition is underscored by its ability to reduce neuropathic pain and its role in cancer progression. nih.govnih.gov Combining MAGL inhibition with the inhibition of other enzymes, such as cyclooxygenases (COX), has shown synergistic effects in reducing neuropathic pain in animal models. nih.gov This dual-target approach highlights a promising strategy for developing more effective pain therapies with potentially fewer side effects. nih.gov

Table 1: Examples of MAGL Inhibitors and their Significance

Compound Class Key Findings Reference
Benzylpiperidine derivatives Potent, reversible, and selective MAGL inhibition. Showed antiproliferative activity in pancreatic cancer cells. nih.gov
1,5-diphenylpyrazole-3-carboxamide Mitigated neuropathic hypersensitivity in vivo. nih.gov
Salicylketoxime derivatives Showed antiproliferative activity in a series of cancer cells. nih.gov

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. nih.govnih.gov

Derivatives of benzoic acid have been investigated as carbonic anhydrase inhibitors. For example, novel benzofuran-based carboxylic acid derivatives, which include a benzoic acid moiety, have been synthesized and evaluated for their inhibitory action against several human CA isoforms (hCA I, II, IX, and XII). nih.gov Structure-activity relationship studies revealed that the substitution pattern on the benzofuran (B130515) and benzoic acid rings significantly influences the inhibitory potency and selectivity. Specifically, certain benzofuran-containing carboxylic acid derivatives acted as submicromolar inhibitors of the cancer-related hCA IX isoform with selectivity over the off-target isoforms hCA I and II. nih.gov

The replacement of the benzoic acid moiety with a hippuric acid moiety generally led to a decrease or loss of inhibitory activity against the tested CA isoforms. nih.gov This indicates the importance of the carboxylic acid group and its position for effective binding to the enzyme's active site. The benzenesulfonamide (B165840) group is a well-known zinc-binding group found in many clinically used CA inhibitors, and its incorporation into various heterocyclic scaffolds, such as pyrazolines, has yielded potent inhibitors of hCA I and hCA II. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Benzofuran-Based Carboxylic Acid Derivatives

Compound hCA I (K_I, µM) hCA II (K_I, µM) hCA IX (K_I, µM) hCA XII (K_I, µM)
9b 1.8 3.9 0.91 >100
9e >100 >100 0.79 12.4
9f 3.5 26.3 0.56 9.8

Data extracted from a study on benzofuran-based carboxylic acid derivatives. nih.gov

Bacterial RNA Polymerase-Sigma Factor Interaction Inhibition

The formation of the bacterial RNA polymerase (RNAP) holoenzyme, through the interaction of the core RNAP enzyme with a sigma (σ) factor, is an essential step in bacterial transcription and a promising target for novel antibiotics. nih.govnih.gov

Research has focused on developing small molecules that can disrupt this protein-protein interaction. A series of benzyl (B1604629) and benzoyl benzoic acid derivatives were synthesized and shown to possess antimicrobial activity by inhibiting the RNAP-σ factor interaction. nih.gov These compounds were designed based on a previously identified triaryl hit compound that mimics the sigma factor at its primary binding site on the RNAP. nih.gov

A representative compound from this series demonstrated significant activity against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) comparable to that of vancomycin. nih.gov The molecular mechanism of these inhibitors was confirmed through biochemical and cellular assays. nih.gov Structure-activity relationship studies indicated that modifications to the benzoic acid scaffold, such as the introduction of a chlorine atom, could enhance antimicrobial activity. nih.gov Conversely, replacing the benzoic acid group with an amide, sulfonamide, alcohol, or nitrile led to a loss of activity, highlighting the critical role of the carboxylic acid functionality for inhibition. nih.gov

Table 3: Antimicrobial Activity of a Representative Benzoyl Benzoic Acid Derivative

Compound Target Organism MIC (µg/mL) Reference
Representative Benzoyl Benzoic Acid Derivative Staphylococcus epidermidis 0.5 nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostanoids, which are key mediators of inflammation and pain. nano-ntp.com There are two main isoforms, COX-1 and COX-2, with COX-2 being the primary target for anti-inflammatory drugs due to its upregulation during inflammation. nano-ntp.com

The development of dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) is an area of active research, aiming to create safer anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs and selective COX-2 inhibitors. nih.gov Various derivatives of benzoic acid have been explored for their COX inhibitory potential. For instance, a study on novel benzoxazole (B165842) derivatives, which included 2-amino-N'-benzoyl benzoxazole-5-carbohydrazide, showed inhibitory activity against the COX-2 enzyme. nano-ntp.com

In the pursuit of dual COX-2/5-LOX inhibitors, researchers have synthesized and evaluated compounds with different structural features. nih.gov For example, derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been investigated, with some compounds exhibiting good dual inhibitory activity. nih.gov The nature of the substituent at the C1 position of the benzene ring was found to be crucial for both COX-2 and 5-LOX inhibition. nih.gov Furthermore, dihydropyrazole derivatives incorporating a sulfonamide moiety have been designed as highly potent and selective COX-2 inhibitors. mdpi.com

Table 4: COX-2 Inhibitory Activity of Selected Benzoxazole Derivatives

Compound IC50 (µg/mL)
N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazide 19.6
2-amino-N'-benzoyl benzoxazole-5-carbohydrazide 21.9
2-amino benzoxazole-5-carbohydrazide Tosylate 22.8

Data from a study on novel benzoxazole derivatives as COX-2 inhibitors. nano-ntp.com

Cathepsin Activity Modulation

Receptor Binding and Antagonism Profiling

The affinity of this compound derivatives for various receptors is a key aspect of their pharmacological profiling.

A study focused on the synthesis and evaluation of methoxy-substituted 2-benzoyl-1-benzofuran derivatives as potential antagonists for adenosine (B11128) A1 and A2A receptors. nih.gov These receptors are implicated in neurological disorders such as Alzheimer's and Parkinson's disease. The affinity of these compounds was determined through radioligand binding assays. nih.gov

The results of this study indicated that the substitution pattern of the methoxy groups on both the benzofuran ring (ring A) and the benzoyl ring (ring B) significantly influenced the affinity for both A1 and A2A receptors. nih.gov Specifically, a dimethoxy substitution at the C6 and C7 positions of the benzofuran ring, combined with a methoxy group at the meta-position (C3') of the benzoyl ring, was found to be beneficial for both A1 and A2A affinity. nih.gov

One particular compound, (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone, exhibited notable affinity for both A1 (Ki = 6.880 µM) and A2A (Ki = 0.5161 µM) receptors. nih.gov Several other derivatives showed selective affinity for the A1 receptor with Ki values below 10 µM. nih.gov These findings suggest that 2-benzoyl-1-benzofuran derivatives represent a promising scaffold for the design of novel adenosine receptor antagonists. nih.gov

Table 5: Adenosine Receptor Affinity of a Methoxy-Substituted 2-Benzoyl-1-benzofuran Derivative

Compound Adenosine A1 Receptor Affinity (K_i, rat) Adenosine A2A Receptor Affinity (K_i, rat)
(6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone 6.880 µM 0.5161 µM

Data from a study on methoxy substituted 2-benzoyl-1-benzofuran derivatives. nih.gov

Serotonin 5-HT3 Receptor Antagonism

The 5-HT3 receptor, a ligand-gated ion channel, is a key target for antiemetic drugs. wikipedia.org The development of potent and selective 5-HT3 antagonists often involves the benzamide (B126) scaffold, which is structurally related to this compound. nih.gov Structure-activity relationship (SAR) studies on benzamide derivatives have shown that specific substitutions on the aromatic ring are critical for high-affinity binding. nih.govnih.gov For instance, in a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, the nature of a heteroalicyclic ring attached to the amide nitrogen was systematically varied. nih.gov Derivatives incorporating a 1,4-diazepine ring demonstrated potent 5-HT3 receptor antagonistic activity. nih.gov Specifically, compounds like 4-amino-5-chloro-N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)-2-ethoxybenzamide showed high potency without significant affinity for 5-HT4 receptors. nih.gov

The general pharmacophore for 5-HT3 antagonists includes an aromatic or heteroaromatic ring, a carbonyl group, and a basic amine function within a specific distance. acs.org The potency of these antagonists is often enhanced by electron-withdrawing substituents on the aromatic ring. acs.org While direct SAR studies on this compound itself for 5-HT3 antagonism are not extensively documented, the principles derived from related benzamide and quinazoline (B50416) analogs suggest that the methoxy and benzoyl groups would significantly influence the electronic properties and steric profile of the molecule, thereby modulating its interaction with the receptor binding site. nih.govacs.org

Dopamine (B1211576) D2 Receptor Antagonism

Derivatives of 2-amino-5-methoxytetralin, which share a methoxy-substituted aromatic feature, have been evaluated for their effects on dopamine D2 receptors, with many acting as antagonists or inverse agonists. nih.gov SAR studies on various benzamide derivatives have provided insight into the structural requirements for D2 receptor affinity. For N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins, the compounds were identified as antagonists or inverse agonists at the D2A receptor. nih.gov

In other series of benzamide derivatives, the substitution pattern on the benzamide nucleus has been shown to be critical for affinity and selectivity for dopamine receptor subtypes (D2, D3, D4). nih.gov For example, studies on (S)-N-(3-pyrrolidinyl)benzamide derivatives indicated that the D2, D3, and D4 receptors have different tolerances for the bulkiness of substituents at the 4-amino group of the benzamide core. Furthermore, the N-substituent on the pyrrolidinyl group plays a significant role in determining affinity and selectivity among these receptor subtypes.

G Protein-Coupled Receptor (GPCR) Interactions

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are crucial drug targets. frontiersin.org The interaction of ligands with these receptors is a complex process modulated by specific structural features of the ligand. nih.gov Research has demonstrated that a compound structurally related to the core topic, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), functions as an agonist for the orphan G protein-coupled receptor GPR35. NPPB was found to activate both the Gαi/o and Gα16 signaling pathways in engineered cell lines. This finding highlights a novel pharmacological activity for this class of benzoic acid derivatives.

The broad family of benzoic acid derivatives has been studied for a wide range of biological activities, many of which are mediated through GPCRs. icm.edu.pl The specific substitutions on the benzoic acid ring, such as the position of a methyl group, can significantly alter the bioactivity profile, for instance, by enhancing antagonism at the Endothelin B receptor. icm.edu.pl

Investigation of Cellular Mechanism of Action

Beyond receptor interactions, derivatives of this compound exert their effects through various fundamental cellular pathways.

Modulation of Proteostasis Network Modules (e.g., Ubiquitin-Proteasome, Autophagy-Lysosome Pathways)

The autophagy-lysosome pathway is a critical cellular degradation process responsible for clearing damaged organelles and aggregated proteins. nih.govnih.gov A structurally related compound, 2-hydroxy-4-methoxy benzoic acid (HMBA), has been shown to induce autophagy in melanoma cells. phcog.com This induction was linked to the phosphorylation of the ERK signaling protein, which in turn led to the activation of key autophagy proteins like LC3 and p62. phcog.com This suggests that benzoic acid derivatives can directly influence the cellular machinery responsible for protein and organelle turnover.

The autophagy-lysosome pathway is a key component of the larger proteostasis network, which maintains cellular protein homeostasis. This network is crucial for cell survival, and its dysregulation is implicated in numerous diseases. Modulating this pathway is a promising therapeutic strategy, particularly in neurodegenerative diseases and cancer. nih.gov

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells. Inducing apoptosis is a primary mechanism for many anticancer agents. nih.gov Benzoxazole derivatives, which can be conceptually related to benzoyl benzoic acids, have been shown to induce apoptosis in cancer cell lines. nih.gov One potent derivative, compound 12l, was found to arrest the cell cycle and induce apoptosis in HepG2 liver cancer cells by significantly increasing the levels of pro-apoptotic proteins like caspase-3 and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Similarly, a study on 2-hydroxy-4-methoxy benzoic acid (HMBA) demonstrated its ability to cause dose-dependent DNA damage and induce apoptosis in SK-MEL-28 melanoma cells. phcog.com The activation of caspase-3, a key executioner of apoptosis, was observed, linking the compound directly to the apoptotic cascade. phcog.com

Effects on Bacterial Transcription

Bacterial transcription is an underutilized but valid target for the discovery of new antimicrobial agents. rsc.org A series of benzyl and benzoyl benzoic acid derivatives have been identified as potent inhibitors of a crucial step in this process: the interaction between the bacterial RNA polymerase (RNAP) core enzyme and its σ factor. nih.govnih.gov This interaction is essential for the initiation of transcription. nih.gov By mimicking the σ factor at its primary binding site on RNAP, these compounds prevent the formation of the functional holoenzyme, thereby halting bacterial transcription and growth. nih.govnih.gov

Structure-activity relationship studies revealed key pharmacophores for antibacterial activity. The results indicated that a rigid benzoyl structure might represent the active conformation. Furthermore, adding electron-withdrawing groups, such as chlorine (Cl) or trifluoromethyl (CF3), to the para-position of the benzoic acid significantly enhanced the inhibitory activity, likely by improving the interaction with key amino acid residues on the RNAP β' subunit. nih.gov

Table 1: SAR of Benzoyl Benzoic Acid Derivatives on Bacterial Transcription

Table of Mentioned Compounds

Table 2: List of Chemical Compounds

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein. These methods are crucial for predicting the binding affinity and elucidating the specific molecular interactions that stabilize the ligand-target complex.

While specific molecular docking studies for this compound are not extensively detailed in the available research, the principles can be understood from studies on related benzoic acid derivatives. For instance, in silico investigations of benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease have demonstrated the utility of these techniques. nih.gov In such studies, derivatives are docked into the active site of the protease to predict their binding affinity. The analysis focuses on interactions like hydrogen bonds and hydrophobic contacts with key amino acid residues. nih.gov

Similarly, research on 5-acetamido-2-hydroxy benzoic acid derivatives targeting the cyclooxygenase-2 (COX-2) receptor highlights how these computational methods can guide drug design. mdpi.com Docking studies revealed that derivatives with larger substituents, such as phenyl and benzyl groups, could enhance selectivity for COX-2. mdpi.com The binding affinity, often expressed in kcal/mol, is calculated, and the specific amino acids involved in the interaction are identified. For example, hydrogen bonds with residues like Ser530 and Tyr385, and hydrophobic interactions with Val349 and Leu352, were found to be critical for the binding of certain derivatives to COX-2. mdpi.com

For this compound derivatives, a similar approach would involve:

Target Identification: Selecting a relevant biological target (e.g., an enzyme or receptor implicated in a disease).

Docking Simulation: Computationally placing the derivatives into the binding site of the target.

Interaction Analysis: Identifying key interactions, such as hydrogen bonds formed by the carboxylic acid or methoxy group, and π-π stacking or hydrophobic interactions involving the benzoyl ring.

Molecular Dynamics Simulations: Simulating the movement of the ligand-protein complex over time to assess the stability of the predicted binding mode.

These simulations can provide a rational basis for designing novel derivatives of this compound with improved potency and selectivity.

Quantitative Structure-Activity Relationships (QSAR/QSTR) for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or toxicity. These models are invaluable for predicting the properties of new, unsynthesized compounds.

A QSTR study on a series of 57 benzoic acid compounds investigated their acute toxicity (LD₅₀) in mice. nih.gov While this compound was not in the dataset, closely related compounds like 2-benzoylbenzoic acid and 2-benzoyl-5-chlorobenzoic acid were included. nih.gov The study utilized a modified molecular connectivity index (MCI) to develop a predictive model. The resulting model was a linear regression equation:

LogLD₅₀ = 1.2399 × ⁰Jᴬ + 2.6911 × ¹Jᴬ – 0.4445 × Jᴮ

Where:

⁰Jᴬ is the zero-order connectivity index.

¹Jᴬ is the first-order connectivity index.

Jᴮ is a cross factor (⁰Jᴬ × ¹Jᴬ).

This model demonstrated good predictive ability, indicating that these topological descriptors are significant factors in the toxicity of benzoic acid compounds. nih.gov Such a model could be used to estimate the toxicity of this compound if its MCI values were calculated.

The table below shows the observed and predicted toxicity for some of the benzoic acid derivatives from the study, illustrating the application of the QSTR model.

CompoundCAS No.Observed LogLD₅₀Predicted LogLD₅₀
Benzoic acid65-85-07.577.16
2-Benzoylbenzoic acid85-52-96.685.69
2-Benzoyl-5-chlorobenzoic acid1147-42-86.356.16
Data from the QSTR study on benzoic acid compounds. nih.gov

This approach can be extended to develop QSAR models for other biological activities of this compound derivatives, such as anti-inflammatory or antimicrobial effects, by correlating various molecular descriptors with experimentally determined activity data.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral.

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, the introduction of one or more chiral centers in its derivatives would necessitate a consideration of stereochemistry.

Therefore, if chiral derivatives of this compound were to be designed, it would be essential to:

Synthesize or separate the individual stereoisomers.

Evaluate the biological activity of each isomer independently.

Use techniques like X-ray crystallography to determine the absolute configuration of the active isomer.

Employ molecular modeling to understand why one stereoisomer is more active than another at the molecular level.

While no stereochemical studies have been conducted on derivatives of this compound based on the available information, this remains a critical consideration for the future design of potent and selective therapeutic agents based on this scaffold.

Emerging Research Avenues and Future Perspectives for 2 Benzoyl 5 Methoxybenzoic Acid

Design and Synthesis of Advanced Analogs with Enhanced Activity or Selectivity

The core structure of 2-benzoyl-5-methoxybenzoic acid provides a fertile ground for the design and synthesis of advanced analogs aimed at achieving enhanced biological activity or improved selectivity for specific targets. A key strategy in this endeavor is the modification of the core scaffold with various functional groups to modulate its physicochemical properties and interactions with biological macromolecules.

One notable area of research involves the development of substituted benzoylthioureido phenyl derivatives targeting carbonic anhydrase (CA) enzymes. nih.gov These enzymes are implicated in various physiological processes, and their inhibition can be a therapeutic strategy for conditions like glaucoma and cancer. nih.gov Researchers have synthesized series of compounds by modifying the structure of known ureido-based CA inhibitors. For instance, by acylating 4-amino-2-methoxybenzoic acid with different acyl chlorides, novel derivatives are produced. nih.gov The subsequent reaction with ammonium (B1175870) thiocyanate (B1210189) yields key benzoyl isothiocyanate intermediates, which are then reacted with various amines to produce the final target compounds. nih.gov This approach has led to the identification of analogs with significant inhibitory activity against specific CA isoforms, such as hCA I, which is relevant for glaucoma treatment. nih.gov

Another example of analog design is in the field of antimalarial drug discovery. Based on the promising multi-stage activity of the 2-phenoxybenzamide (B1622244) scaffold against Plasmodium falciparum, new derivatives have been synthesized to establish clear structure-activity relationships. mdpi.com Modifications have included altering the substitution pattern on the anilino part of the molecule and introducing different functional groups on the terminal piperazinyl moiety. mdpi.com These synthetic efforts have revealed that the antiplasmodial activity and cytotoxicity are highly dependent on the precise placement and nature of the substituents. For example, a para-substituted N-Boc piperazinyl derivative showed significantly higher activity and selectivity compared to its meta-substituted counterpart. mdpi.com

The table below summarizes examples of synthesized analogs and their reported activities, illustrating the impact of structural modifications.

Core Scaffold/Starting Material Modification Strategy Resulting Analog Type Target/Activity Key Findings
4-amino-2-methoxybenzoic acidAcylation and reaction with benzoyl isothiocyanatesSubstituted benzoylthioureido phenyl derivativesCarbonic Anhydrase (hCA I) InhibitionCompounds 12a and 12c showed superior inhibitory activity against hCA I compared to the standard drug Acetazolamide. nih.gov
2-phenoxybenzamideAltering substituent position on the anilino ring; modification of terminal piperazinyl groupN-substituted piperazinyl 2-phenoxybenzamidesAntiplasmodial (P. falciparum)The para-substituted analog (37) exhibited the highest activity and selectivity among the tested compounds. mdpi.com

Exploration of Novel Biological Targets and Pathways for this compound Scaffolds

A significant future direction for this compound scaffolds is the exploration of novel biological targets and pathways beyond their initial applications. The inherent chemical features of this scaffold make it a candidate for interacting with a wide range of biological molecules.

As mentioned, one of the key targets identified for analogs derived from a related methoxybenzoic acid structure is the family of carbonic anhydrases (CAs). nih.gov These metalloenzymes are crucial in processes like pH regulation and CO2 transport. The ability of specifically designed analogs to selectively inhibit certain CA isoforms, such as hCA I and hCA II over hCA IX and hCA XII, highlights the potential for developing targeted therapies for diseases like glaucoma, with potentially fewer side effects. nih.gov

In the realm of infectious diseases, the 2-phenoxybenzamide scaffold, which shares structural similarities, has been identified as a multi-stage inhibitor of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com This indicates that the scaffold may interact with multiple targets within the parasite's complex life cycle, a highly desirable trait for antimalarial drugs as it can help to prevent the development of resistance. mdpi.com The initial discovery from the Medicines for Malaria Venture (MMV) Malaria Box project underscores the potential of this chemical class against novel parasitic targets. mdpi.com

Future research will likely involve broader screening of this compound and its analogs against a wider array of biological targets. This could include various enzymes, receptors, and protein-protein interactions implicated in other diseases such as cancer, inflammation, and neurodegenerative disorders. The identification of new targets will open up new therapeutic possibilities for this versatile scaffold.

Integration with High-Throughput Screening and Computational Drug Discovery Platforms

The discovery and optimization of new therapeutic agents based on the this compound scaffold can be significantly accelerated by integrating experimental synthesis with high-throughput screening (HTS) and computational drug discovery platforms. These technologies allow for the rapid evaluation of large libraries of compounds and the prediction of their biological activities, saving considerable time and resources. nih.govtechnologynetworks.com

HTS enables the testing of thousands to millions of chemical compounds against a specific biological target in a short period. nih.gov For a scaffold like this compound, a library of diverse analogs could be synthesized and screened against a panel of disease-relevant targets to identify initial "hits." technologynetworks.commdpi.com These hits can then be further optimized through medicinal chemistry efforts. chemrxiv.org

Computational drug discovery, including virtual screening and molecular dynamics simulations, plays a crucial role in prioritizing which analogs to synthesize and test. nih.gov By creating a computational model of a target protein, researchers can virtually dock thousands of molecules based on the this compound scaffold into the protein's active site. This process predicts the binding affinity and mode of interaction, helping to identify the most promising candidates for synthesis. nih.gov For example, a diversity-based high-throughput virtual screening (D-HTVS) approach was successfully used to screen the ChemBridge library to identify a novel dual inhibitor of EGFR and HER2 kinases for gastric cancer. nih.gov This same methodology can be applied to libraries of this compound derivatives.

The integration of these platforms creates a powerful cycle of design, prediction, synthesis, and testing. Computational tools can guide the design of new analogs, which are then synthesized and evaluated using HTS. The results from HTS can, in turn, be used to refine the computational models, leading to more accurate predictions in the next round of design.

Application in Material Science (e.g., Chitosan (B1678972) Derivatization)

Beyond its applications in medicinal chemistry, the this compound scaffold and related benzoic acid derivatives are finding utility in the field of material science. A prime example is the chemical modification of chitosan, a naturally abundant and biocompatible polymer. nih.gov Although chitosan has many desirable properties, its use is often limited by its poor solubility in common organic solvents. nih.gov

To overcome this limitation, researchers have developed methods to derivatize chitosan by introducing other chemical groups, such as benzoic acid moieties. A one-pot synthesis method using a phosphoryl mixed anhydride (B1165640) system has been employed to achieve the O-benzoylation of chitosan under mild conditions. nih.gov This process involves the reaction of chitosan with benzoic acids in the presence of trifluoroacetic anhydride and phosphoric acid. nih.gov

The resulting chitosan benzoates exhibit significantly improved solubility in organic solvents like DMF, DMSO, and acetone. nih.gov This enhanced solubility opens up new possibilities for processing and utilizing chitosan in various applications. Furthermore, scanning electron microscopy (SEM) studies have shown that the benzoylation leads to significant structural changes in the polymer, which can be attributed to the disruption of hydrogen bonds and the introduction of hydrophobic phenyl groups. nih.gov

The table below summarizes the key findings related to the derivatization of chitosan with benzoic acids.

Polymer Modification Reagents Used Key Outcome Potential Applications
Chitosan (CTS)O-benzoylationBenzoic acids, Trifluoroacetic anhydride (TFAA), Phosphoric acid (PA)Improved solubility in organic solvents (DMF, DMSO, Acetone); Significant morphological changes. nih.govDrug delivery, cosmetics, wound healing, chromatographic separation technology. nih.gov

Interdisciplinary Research with Emerging Biotechnologies

The future development of this compound and its analogs will likely be driven by interdisciplinary research that combines chemistry with emerging biotechnologies. The synergy between these fields can unlock new applications and provide deeper insights into the mechanisms of action of these compounds.

For example, the development of advanced drug delivery systems represents a key area of interdisciplinary research. The modified chitosan derivatives mentioned previously could be further engineered using biotechnological approaches to create targeted drug delivery vehicles. nih.gov These vehicles could be designed to release a therapeutic agent based on the this compound scaffold specifically at the site of disease, thereby increasing efficacy and reducing side effects.

Furthermore, the use of advanced biological assays, such as those involving organoids and spheroids, can provide more physiologically relevant models for testing the activity and toxicity of new analogs. mdpi.com This is a significant step up from traditional 2D cell culture and can offer better predictions of how a compound will behave in a complex biological system.

The integration of chemical synthesis with synthetic biology could also lead to novel production methods for complex analogs. By engineering microorganisms to produce specific precursors or to perform certain chemical transformations, it may be possible to create new derivatives that are difficult to synthesize using traditional chemical methods.

Unaddressed Research Questions and Future Challenges in the Field

Despite the promising avenues of research for this compound and its related scaffolds, several unaddressed questions and future challenges remain. Addressing these will be crucial for realizing the full potential of this chemical class.

One of the primary challenges is the need for a more comprehensive understanding of the structure-activity relationships for a wider range of biological targets. While research has focused on specific targets like carbonic anhydrases and malarial proteins, a broader screening effort is needed to uncover the full therapeutic potential of this scaffold. nih.govmdpi.com

In the area of material science, while the derivatization of chitosan has shown promise, further research is needed to explore the modification of other natural or synthetic polymers with this compound. nih.gov This could lead to the development of new materials with unique and tunable properties for a variety of applications.

Another challenge lies in the optimization of synthetic routes to allow for the efficient and cost-effective production of a diverse range of analogs for screening and development. The development of more robust and scalable synthetic methods will be essential for translating laboratory discoveries into practical applications. nih.gov

Finally, a deeper investigation into the long-term stability, biodegradability, and biocompatibility of materials derived from this compound will be necessary for their successful application in fields such as medicine and cosmetics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Benzoyl-5-methoxybenzoic acid derivatives?

  • Methodological Answer : Derivatives of 5-methoxybenzoic acid are often synthesized via acetylation or benzoylation. For example, 2-Acetyl-5-methoxybenzoic acid is synthesized by acetylating 5-methoxybenzoic acid using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) . Bromination and ethoxy substitution strategies can also be adapted, as seen in the synthesis of 2-Bromo-5-ethoxy-4-methyl-benzoic acid via electrophilic aromatic substitution . Key parameters include temperature control (e.g., 0–5°C for nitration steps) and purification via recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For instance, HRMS (EI, 70 eV) provides precise molecular weight data, while ¹H NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) . Purity is assessed via HPLC (>95%) and thin-layer chromatography (TLC) using silica gel plates .

Q. What biological targets are studied for methoxy- and benzoyl-substituted benzoic acid derivatives?

  • Methodological Answer : These derivatives are explored as enzyme inhibitors or precursors in drug synthesis. For example, trifluoromethyl-substituted benzoic acids are investigated for interactions with biomolecules like kinases or proteases . Enzyme-substrate studies often use fluorescence polarization assays to measure binding affinity .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives under varying conditions?

  • Methodological Answer : Yield optimization requires balancing reaction parameters:

  • Catalyst selection : Use Pd/C for hydrogenation steps to reduce nitro groups to amines efficiently (e.g., 85% yield in 2-Amino-4-(methoxycarbonyl)benzoic acid synthesis) .
  • Temperature : Maintain 70–80°C during acetylation to minimize side products .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer : Discrepancies arise from solvent effects or conformational flexibility. For example, calculated ¹³C NMR shifts for C18H17NO3 derivatives showed a 0.5 ppm deviation from experimental data due to solvation . Strategies include:

  • DFT calculations : Compare B3LYP/6-31G(d) optimized structures with experimental data.
  • Cross-validation : Use multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

Q. How to design stability assays for this compound under different storage conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours; monitor degradation via HPLC .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C for most benzoic acids) .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies for similar benzoic acid derivatives?

  • Methodological Answer : Variations in assay conditions (e.g., cell line specificity, incubation time) often explain contradictions. For example:

  • Cell permeability : Use logP calculations (e.g., >2.5 for optimal membrane penetration) to rationalize differences in IC₅₀ values .
  • Metabolic stability : Pre-treat compounds with liver microsomes to assess first-pass metabolism effects .

Methodological Tables

Parameter Optimal Range Technique Reference
Acetylation Temperature70–80°CReflux under N₂
HPLC Purity Threshold>95%C18 column, 254 nm
NMR SolventCDCl₃ or DMSO-d₆500 MHz, TMS standard

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.